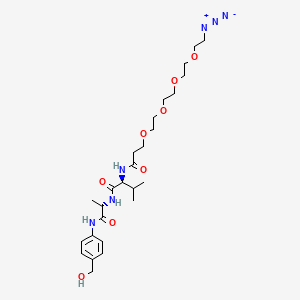
N3-L-Cit-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-L-Cit-OH is an azide-containing click chemistry reagent used for constructing peptidomimetic antibody-drug conjugate linkers via click-chemistry . This compound is particularly valuable in the field of medicinal chemistry due to its ability to facilitate the formation of stable covalent bonds between molecules, making it a crucial tool for drug development and other biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N3-L-Cit-OH is synthesized through a series of chemical reactions that introduce the azide group into the molecule. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N3-L-Cit-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring, which is a key step in click chemistry.
Ring strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of the triazole ring.
Strained alkynes: Used in SPAAC reactions to facilitate the cycloaddition without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are highly stable and useful in various biochemical applications .
Applications De Recherche Scientifique
N3-L-Cit-OH has a wide range of scientific research applications, including:
Mécanisme D'action
N3-L-Cit-OH exerts its effects through click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole rings, which are essential for linking molecules together in a controlled and efficient manner . The molecular targets and pathways involved include the azide and alkyne functional groups, which react to form the triazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-L-Cit-OH (DCHA): Another form of this compound used in similar applications.
Azido-PEG derivatives: Used in click chemistry for similar purposes.
Alkyne-containing compounds: React with azides to form triazole rings.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly suitable for constructing peptidomimetic antibody-drug conjugate linkers. Its ability to undergo both CuAAC and SPAAC reactions provides versatility in various chemical and biological applications .
Propriétés
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIIDRGWZAPDA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)




![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoate](/img/structure/B8147239.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]imidazol-1-ium-1-yl]hexanoate](/img/structure/B8147244.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]-4-methylimidazol-1-ium-1-yl]hexanoate](/img/structure/B8147245.png)

![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid](/img/structure/B8147259.png)
